![molecular formula C21H26FN3O4 B183905 1-Cyclopropyl-8-ethoxy-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 182868-80-0](/img/structure/B183905.png)
1-Cyclopropyl-8-ethoxy-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-8-ethoxy-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic quinolone antibacterial drug. It is commonly known as moxifloxacin and is used to treat various bacterial infections. Moxifloxacin belongs to the fluoroquinolone class of antibiotics and is a broad-spectrum antibiotic that is effective against both gram-positive and gram-negative bacteria.
Mecanismo De Acción
Moxifloxacin works by inhibiting bacterial DNA synthesis. It binds to the enzyme DNA gyrase, which is responsible for unwinding and separating the DNA strands during replication. By inhibiting this enzyme, moxifloxacin prevents bacterial DNA from replicating, which ultimately leads to bacterial cell death.
Biochemical and Physiological Effects
Moxifloxacin has been shown to have a good safety profile and is generally well-tolerated by patients. However, like all antibiotics, it can have some side effects, including gastrointestinal disturbances, headaches, and dizziness. Moxifloxacin can also cause photosensitivity, which is an increased sensitivity to sunlight.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Moxifloxacin has several advantages for use in lab experiments. It is a broad-spectrum antibiotic that is effective against a wide range of bacteria. It is also relatively easy to synthesize and has a good safety profile. However, there are some limitations to its use in lab experiments. Moxifloxacin can be expensive, which may limit its use in some experiments. Additionally, it can be difficult to obtain pure moxifloxacin, which can affect the accuracy of experiments.
Direcciones Futuras
There are several future directions for the study of moxifloxacin. One area of research is the development of new moxifloxacin derivatives that are more effective against drug-resistant bacteria. Another area of research is the study of moxifloxacin's potential use in the treatment of tuberculosis and other mycobacterial infections. Additionally, there is ongoing research into the mechanism of action of moxifloxacin and how it can be optimized for use in the treatment of bacterial infections.
Métodos De Síntesis
Moxifloxacin is synthesized by a multi-step process. The first step involves the reaction of 6-fluoro-3,4-dihydro-4-oxoquinoline-3-carboxylic acid with ethyl cyanoacetate to form ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-quinolinecarboxylate. This intermediate is then reacted with 3-(methylamino)methylpyrrolidine to form moxifloxacin.
Aplicaciones Científicas De Investigación
Moxifloxacin has been extensively studied for its antibacterial properties. It has been used to treat various bacterial infections, including respiratory tract infections, skin infections, and urinary tract infections. Moxifloxacin has also been studied for its potential use in the treatment of tuberculosis and other mycobacterial infections.
Propiedades
Número CAS |
182868-80-0 |
|---|---|
Nombre del producto |
1-Cyclopropyl-8-ethoxy-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
Fórmula molecular |
C21H26FN3O4 |
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
1-cyclopropyl-8-ethoxy-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H26FN3O4/c1-3-29-20-17-14(19(26)15(21(27)28)11-25(17)13-4-5-13)8-16(22)18(20)24-7-6-12(10-24)9-23-2/h8,11-13,23H,3-7,9-10H2,1-2H3,(H,27,28) |
Clave InChI |
HDMUHFXQBYLDTG-UHFFFAOYSA-N |
SMILES |
CCOC1=C2C(=CC(=C1N3CCC(C3)CNC)F)C(=O)C(=CN2C4CC4)C(=O)O |
SMILES canónico |
CCOC1=C2C(=CC(=C1N3CCC(C3)CNC)F)C(=O)C(=CN2C4CC4)C(=O)O |
Sinónimos |
3-Quinolinecarboxylic acid, 1-cyclopropyl-8-ethoxy-6-fluoro-1,4-dihydro-7-[3-[(MethylaMino)Methyl]-1-pyrrolidinyl]-4-oxo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



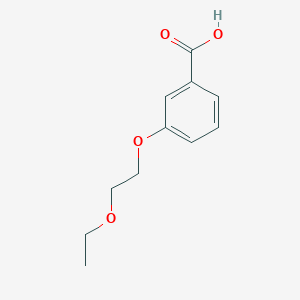

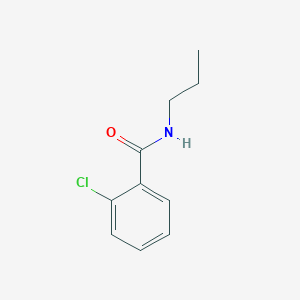

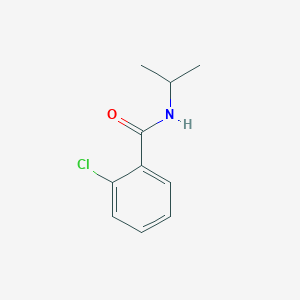
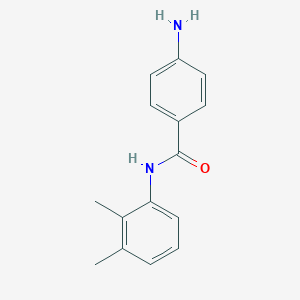

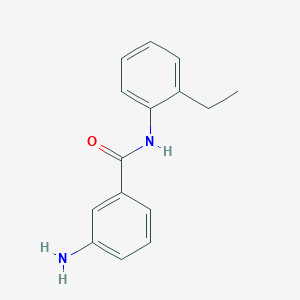
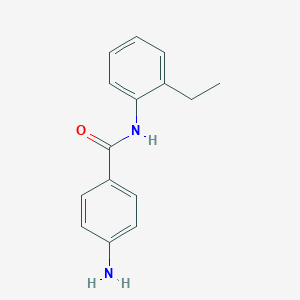
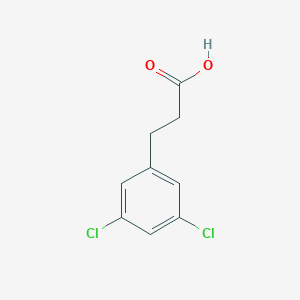
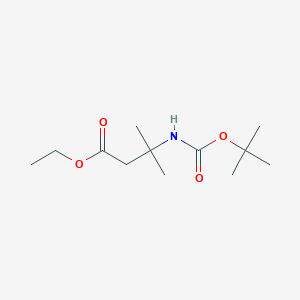
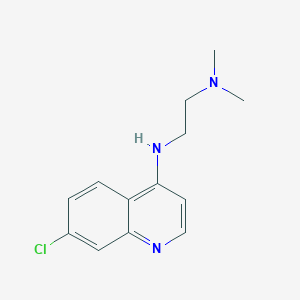
![2-{[2-(Dimethylamino)ethyl]amino}-3-nitropyridine](/img/structure/B183845.png)
![(2Z)-1,3,3-trimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;perchlorate](/img/structure/B183846.png)